molecular formula C22H16N6O6S2 B14243042 3-nitro-N-[[4-[(3-nitrobenzoyl)carbamothioylamino]phenyl]carbamothioyl]benzamide CAS No. 331862-02-3

3-nitro-N-[[4-[(3-nitrobenzoyl)carbamothioylamino]phenyl]carbamothioyl]benzamide

Cat. No.: B14243042
CAS No.: 331862-02-3
M. Wt: 524.5 g/mol
InChI Key: KOZBDBDIQBCCSR-UHFFFAOYSA-N
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Description

3-nitro-N-[[4-[(3-nitrobenzoyl)carbamothioylamino]phenyl]carbamothioyl]benzamide is a complex organic compound with the molecular formula C20H14N4O6. It is characterized by the presence of nitro groups and benzamide moieties, making it a significant compound in various chemical and biological research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-[[4-[(3-nitrobenzoyl)carbamothioylamino]phenyl]carbamothioyl]benzamide typically involves multi-step organic reactions. The process begins with the nitration of benzamide to introduce nitro groups. This is followed by the formation of carbamothioylamino intermediates through reactions with isothiocyanates. The final step involves coupling these intermediates under controlled conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-[[4-[(3-nitrobenzoyl)carbamothioylamino]phenyl]carbamothioyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-nitro-N-[[4-[(3-nitrobenzoyl)carbamothioylamino]phenyl]carbamothioyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-nitro-N-[[4-[(3-nitrobenzoyl)carbamothioylamino]phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-N-[[4-[(3-nitrobenzoyl)carbamothioylamino]phenyl]carbamothioyl]benzamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its multiple nitro groups and carbamothioyl linkages make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

331862-02-3

Molecular Formula

C22H16N6O6S2

Molecular Weight

524.5 g/mol

IUPAC Name

3-nitro-N-[[4-[(3-nitrobenzoyl)carbamothioylamino]phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C22H16N6O6S2/c29-19(13-3-1-5-17(11-13)27(31)32)25-21(35)23-15-7-9-16(10-8-15)24-22(36)26-20(30)14-4-2-6-18(12-14)28(33)34/h1-12H,(H2,23,25,29,35)(H2,24,26,30,36)

InChI Key

KOZBDBDIQBCCSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(=S)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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